3,3-Difluoroazetidine-1-carboximidamide 3,3-Difluoroazetidine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985779
InChI: InChI=1S/C4H7F2N3/c5-4(6)1-9(2-4)3(7)8/h1-2H2,(H3,7,8)
SMILES:
Molecular Formula: C4H7F2N3
Molecular Weight: 135.12 g/mol

3,3-Difluoroazetidine-1-carboximidamide

CAS No.:

Cat. No.: VC17985779

Molecular Formula: C4H7F2N3

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoroazetidine-1-carboximidamide -

Specification

Molecular Formula C4H7F2N3
Molecular Weight 135.12 g/mol
IUPAC Name 3,3-difluoroazetidine-1-carboximidamide
Standard InChI InChI=1S/C4H7F2N3/c5-4(6)1-9(2-4)3(7)8/h1-2H2,(H3,7,8)
Standard InChI Key ZDVUKUUENRIMNL-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C(=N)N)(F)F

Introduction

Chemical Identity and Structural Features

3,3-Difluoroazetidine-1-carboximidamide is a four-membered heterocyclic compound featuring a nitrogen atom at position 1 and two fluorine atoms at position 3 of the azetidine ring. The carboximidamide group (–C(=NH)NH₂) attached to the nitrogen enhances its reactivity and potential for intermolecular interactions. Key physicochemical properties include:

PropertyValue
CAS Number2098035-38-0
Molecular FormulaC₄H₇F₂N₃
Molecular Weight135.12 g/mol
SMILES NotationNC(=N)N1CC(C1)(F)F
Topological Polar Surface Area70.5 Ų (estimated)

The fluorine substituents introduce strong electronegativity, polarizing the C–F bonds and increasing the compound’s lipophilicity compared to non-fluorinated analogs . The azetidine ring’s inherent strain (27.7 kcal/mol in unsubstituted azetidine) facilitates nucleophilic attack at the nitrogen, making it reactive toward electrophiles .

Applications in Research and Industry

Pharmaceutical Intermediates

The carboximidamide group’s ability to engage in hydrogen bonding and π-stacking interactions positions this compound as a potential pharmacophore in kinase inhibitors or antimicrobial agents. While no direct biological data exists for 3,3-difluoroazetidine-1-carboximidamide, structurally similar azetidine derivatives exhibit activity against Mycobacterium tuberculosis by targeting polyketide synthase 13 (Pks13), a critical enzyme for mycobacterial survival .

Materials Science

Fluorinated azetidines are prized in materials chemistry for their electron-withdrawing effects, which modulate HOMO-LUMO gaps in organic semiconductors. For example, 3,3-difluoroazetidine hydrochloride has been used to tune the emission wavelengths of rhodamine dyes in bioimaging . The carboximidamide variant could further enhance these properties by introducing additional conjugation pathways.

Energetic Materials

The combination of high nitrogen content (25.9% by mass) and fluorine’s oxidative stability suggests utility in triazolyl polycyclic energetic materials. Such compounds require dense, stable frameworks—attributes achievable through azetidine’s strained geometry .

SupplierCatalog NumberPurityPrice
A2B ChemAV13748>95%$50/100 mg

The compound’s niche applications and complex synthesis contribute to its high cost compared to non-fluorinated azetidines .

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.

  • Materials Optimization: Explore its incorporation into OLEDs or perovskite solar cells to assess charge transport efficiency.

  • Synthetic Methodology: Develop one-pot syntheses to improve yield and scalability.

  • Toxicological Profiling: Conduct acute and chronic toxicity studies to enable preclinical development.

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